![molecular formula C9H12ClNO2S B2652019 N-[1-(2-chlorophenyl)ethyl]methanesulfonamide CAS No. 1343693-30-0](/img/structure/B2652019.png)
N-[1-(2-chlorophenyl)ethyl]methanesulfonamide
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Overview
Description
N-[1-(2-chlorophenyl)ethyl]methanesulfonamide is a chemical compound with the molecular formula C9H12ClNO2S and a molecular weight of 233.72 g/mol It is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorophenyl)ethyl]methanesulfonamide typically involves the reaction of 2-chlorophenylethylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-chlorophenylethylamine+methanesulfonyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorophenyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[1-(2-chlorophenyl)ethyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorophenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[1-(2-chlorophenyl)ethyl]amino}ethyl)methanesulfonamide
- N-(2-{[1-(2-chlorophenyl)ethyl]amino}ethyl)methanesulfonamide
- Methanesulfonamide derivatives
Uniqueness
N-[1-(2-chlorophenyl)ethyl]methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
N-[1-(2-chlorophenyl)ethyl]methanesulfonamide is a sulfonamide derivative that has garnered attention in various fields of biological research, particularly for its potential antimicrobial and anticancer properties. This article provides an in-depth analysis of the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its methanesulfonamide group attached to a chlorophenyl moiety. The presence of the chlorophenyl group significantly influences its biological activity, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activity and receptor interactions, leading to various biological effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which can be beneficial in cancer therapy.
- Receptor Modulation : It can bind to receptors influencing cell proliferation and apoptosis, particularly in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating bacterial infections. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Studies : In vitro studies demonstrated that this compound induced cytotoxic effects on cancer cell lines, including FaDu hypopharyngeal tumor cells. It showed improved cytotoxicity compared to standard chemotherapeutics like bleomycin .
- Apoptosis Induction : The compound has been found to promote apoptosis in cancer cells through mechanisms that may involve the activation of caspases and modulation of apoptotic pathways .
Case Studies
- Study on Anticancer Effects : A recent study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as a lead compound for further development.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed effective inhibition at low concentrations, indicating its potential utility as an antibiotic agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related sulfonamide derivatives is essential.
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Methanesulfonamide group with chlorophenyl substitution | Antimicrobial, anticancer |
4-Amino-5-ethyl-1H-pyrazole | Pyrazole core | Antiviral activity |
Ethyl 3,5-dimethylpyrazolecarboxylate | Similar pyrazole scaffold | Intermediate for synthesis |
Properties
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-7(11-14(2,12)13)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJIOKFBRSKMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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